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Compound of Interest

Compound Name: Fobrepodacin

Cat. No.: B3321803

Fobrepodacin In Vivo Efficacy: A Comparative
Guide for Researchers

An Objective Analysis Across Key Mouse Strains

Fobrepodacin (SPR720), an investigational oral antimicrobial agent, has demonstrated
significant promise in preclinical studies for the treatment of mycobacterial infections. As a
prodrug of SPR719, it targets the ATPase activity of bacterial DNA gyrase B, a mechanism
distinct from currently approved antibiotics. This guide provides a comparative overview of the
in vivo efficacy of Fobrepodacin in various mouse strains, offering researchers, scientists, and
drug development professionals a comprehensive resource supported by experimental data.

Comparative Efficacy of Fobrepodacin

The in vivo efficacy of Fobrepodacin has been evaluated in several mouse models, including
the immunocompetent BALB/c and C57BL/6 strains, as well as in immunodeficient models like
Severe Combined Immunodeficient (SCID) mice. These studies are crucial for understanding
the drug's potential under different host immune conditions. While direct head-to-head
comparisons in a single study are limited, data from various preclinical investigations provide
valuable insights into its performance.

Efficacy Data Summary
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The following tables summarize the quantitative data on the efficacy of Fobrepodacin from key

preclinical studies.

Table 1: Fobrepodacin Efficacy in BALB/c Mice Infected with Mycobacterium tuberculosis

Parameter

Value

Reference

Mouse Strain

BALB/c (female, 6-week-old)

[1]

Infecting Organism

Mycobacterium tuberculosis
Erdman (ATCC 35801)

[1]

Infection Route

Aerosol

[1]

Treatment Regimen

100 mg/kg Fobrepodacin, oral

gavage, twice daily

[1]

Treatment Duration

Not specified

[1]

Efficacy Endpoint

Reduction in bacterial load
(CFU)

[1]

Result

2.5-log CFU decrease

compared to early controls

[1]

Table 2: Fobrepodacin Efficacy in SCID Mice Infected with Mycobacterium abscessus
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Parameter Value Reference

) Severe Combined
Mouse Strain o [2][3]
Immunodeficient (SCID)

_ _ Mycobacterium abscessus
Infecting Organism 1513 [2][3]

Infection Route Intravenous (tail vein) [2][3]

25, 50, and 100 mg/kg
Treatment Regimen Fobrepodacin, oral gavage, [2][3]

once daily

_ 28 days (from day 28 to day 60
Treatment Duration _ , [2][3]
post-infection)

Reduction in bacterial load
Efficacy Endpoint (CFU) in lungs, spleen, and [2][3]

liver

Dose-dependent reduction in

Result bacterial burden in all tissues.

[2]

Table 3: Fobrepodacin Efficacy in C3HeB/FeJ Mice Infected with Mycobacterium avium
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Parameter Value Reference
Mouse Strain C3HeB/FeJ [41[5]
_ _ Mycobacterium avium ATCC
Infecting Organism [415]
700898
Infection Route Pulmonary aerosol [41[5]

10, 30, and 100 mg/kg
Treatment Regimen Fobrepodacin, oral gavage, [415]

once daily

] 8 weeks (starting on day 28
Treatment Duration _ . [4]15]
post-infection)

Reduction in bacterial load
Efficacy Endpoint (CFU) in lungs, spleen, and [415]

liver

Dose-dependent reduction in

bacterial burden.[4] At 100

mg/kg, a statistically significant
Result

reduction in bacterial load was

observed in the lung, spleen,

and liver.[5]

While a direct comparative study of Fobrepodacin in BALB/c and C57BL/6 mice for
mycobacterial infections was not identified, a study on standard tuberculosis drugs (isoniazid,
rifampin, and pyrazinamide) found equivalent treatment efficacy in both strains when infected
via low-dose aerosol.[6] This suggests that for initial efficacy screening of some anti-tubercular
agents, both strains may yield similar results under these specific conditions.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below
are the experimental protocols for the key studies cited in this guide.
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In Vivo Efficacy Study in BALB/c Mice (M. tuberculosis)
[1]

¢ Animal Model: Six-week-old female BALB/c mice.

Infection: Mice were infected with Mycobacterium tuberculosis Erdman (ATCC 35801) via
aerosol delivery. The initial bacterial load was 3.24 Log10 CFU.

Treatment: Treatment commenced 3 weeks post-infection. Fobrepodacin was administered
at a dose of 100 mg/kg via oral gavage twice dalily.

Efficacy Assessment: The primary endpoint was the reduction in mycobacterial burden, as
determined by colony-forming unit (CFU) counts from lung homogenates.

In Vivo Efficacy Study in SCID Mice (M. abscessus)[2][3]

¢ Animal Model: Severe Combined Immunodeficient (SCID) mice.

Infection: Mice were infected via the tail vein with 1 x 106 CFU of Mycobacterium
abscessus 1513.

Treatment: Treatment began on day 28 post-infection and continued for 28 days.
Fobrepodacin was administered once daily by oral gavage at doses of 25, 50, and 100
mg/kg.

Efficacy Assessment: Bacterial loads in the lung, spleen, and liver were determined by
plating serial dilutions of organ homogenates to quantify CFU.

In Vivo Efficacy Study in C3HeB/FeJ Mice (M. avium)[4]
[5]

e Animal Model: C3HeB/FeJ mice.

« Infection: Mice were infected with Mycobacterium avium ATCC 700898 via pulmonary
aerosol, with an inoculum of 1x1078.5 CFU.
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o Treatment: Treatment started on day 28 post-infection and continued for 8 weeks.
Fobrepodacin was administered once daily via oral gavage at doses of 10, 30, and 100
mg/kg.

» Efficacy Assessment: The bacterial burden in the lung, spleen, and liver was evaluated by
CFU counts from organ homogenates. Lung pathology was also assessed by examining the
prevalence and size of pulmonary lesions.

Mechanism of Action and Signaling Pathway

Fobrepodacin is a phosphate prodrug that is converted to its active form, SPR719, in vivo.
SPR719 is a novel bacterial topoisomerase inhibitor that specifically targets the ATPase
domain of DNA gyrase subunit B (GyrB). This inhibition prevents the supercoiling of DNA, a
process essential for DNA replication, repair, and transcription in bacteria, ultimately leading to
bacterial cell death.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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